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molecular formula C13H18O2 B3048354 Benzenepropanoic acid, 1,1-dimethylethyl ester CAS No. 16537-10-3

Benzenepropanoic acid, 1,1-dimethylethyl ester

Cat. No. B3048354
M. Wt: 206.28 g/mol
InChI Key: ZOJRGDRNISZTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552204B2

Procedure details

Under a nitrogen atmosphere, a mixture of methyl 3-phenylpropionate (3.0 mmol), t-butanol (3.6 mmol), a zinc cluster Zn4O (OCOF3)6 (0.0375 mmol), and diisopropyl ether (5.0 ml) was refluxed for 18 hours. As a result, t-butyl 3-phenylpropionate was obtained quantitatively.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Zn4O (OCOF3)6
Quantity
0.0375 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][C:9](OC)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:13]([OH:17])([CH3:16])([CH3:15])[CH3:14].C(OC(C)C)(C)C>[Zn]>[C:1]1([CH2:7][CH2:8][C:9]([O:17][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)OC
Name
Quantity
3.6 mmol
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Zn4O (OCOF3)6
Quantity
0.0375 mmol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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